Boc-6-aminohexanoic acid
Description
Overview of Boc-6-Aminohexanoic Acid as a Synthetic Building Block
This compound is a bifunctional molecule widely employed in organic synthesis as a versatile building block. numberanalytics.comrsc.org Structurally, it is an alkane chain with a carboxylic acid at one terminus and an amine group at the other. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is central to its utility. numberanalytics.comrsc.org This configuration allows for controlled and selective reactions in the synthesis of complex molecules. numberanalytics.com
The primary application of this compound lies in its role as a protected amino acid and a flexible linker. rsc.orgmdpi.com In peptide synthesis, it serves as a spacer, introducing a flexible, hydrophobic element into peptide chains. mdpi.com Its compatibility with a wide range of coupling reagents and reaction conditions makes it a favored component for chemists aiming for efficient pathways to complex structures. numberanalytics.com
Furthermore, this compound is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs where it can enhance bioavailability and efficacy. numberanalytics.com It is also a key component in bioconjugation, where it facilitates the linking of biomolecules to drugs or imaging agents. numberanalytics.commdpi.com In the field of materials science, it contributes to the synthesis of biodegradable polymers. numberanalytics.com A notable modern application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells. researchgate.netfiveable.menih.govwikipedia.org
Historical Context of ω-Amino Acids in Organic Synthesis
The study of amino acids has been fundamental to organic chemistry since the 19th century, with the first use of the term "amino acid" in English dating to 1898. wikipedia.org Early research focused on the α-amino acids, the building blocks of proteins, culminating in the proposal by Emil Fischer and Franz Hofmeister in 1902 that proteins are linear polymers of amino acids linked by peptide bonds. wikipedia.org
While α-amino acids were at the forefront of biochemical research, ω-amino acids, where the amino group is located at the end of an aliphatic chain (the ω-position) opposite the carboxyl group, carved out their own significant niche, particularly in polymer chemistry. rsc.org 6-aminohexanoic acid, the parent compound of this compound, became a crucial intermediate in the industrial production of Nylon-6, a major synthetic polyamide fiber. wikipedia.orgresearchgate.net Its synthesis is historically based on the ring-opening hydrolysis of ε-caprolactam. mdpi.comwikipedia.org The development of methods to prepare fiber-forming polymeric amides from ω-amino acids was a significant advancement in polymer science. researchgate.net In recent years, interest has grown in producing ω-amino acids from renewable resources, such as vegetable oils, using multi-enzyme cascades to create more sustainable pathways for polymer production. rsc.orgmdpi.com
Significance of the Boc Protecting Group in Organic Synthesis
The development of protecting groups has been pivotal in the advancement of complex organic synthesis, and the tert-butyloxycarbonyl (Boc) group is one of the most important. numberanalytics.comwikipedia.org Introduced in the late 1950s and early 1960s, the Boc group provided a crucial tool for the protection of amines, particularly in the burgeoning field of peptide synthesis. numberanalytics.comrsc.org It offered a valuable alternative to the existing carbobenzoxy (Cbz) group, as the Boc group is stable under the catalytic hydrogenolysis conditions used to remove Cbz groups. rsc.org
The key feature of the Boc group is its lability under mild acidic conditions, such as with trifluoroacetic acid (TFA), while being stable to most bases and nucleophiles. rsc.orgwikipedia.orgorganic-chemistry.org This orthogonal stability allows chemists to selectively deprotect different functional groups within the same molecule. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com
The Boc group was instrumental in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield. nih.gov In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is temporarily protected with a Boc group, which is removed with acid before the next amino acid is coupled. nih.govwikipedia.org This strategy, which became highly refined from the 1960s through the 1980s, enabled the automated synthesis of peptides and even small proteins, transforming chemical and biological research. nih.gov
Role of 6-Aminohexanoic Acid Derivatives in Advancing Chemical Disciplines
Derivatives of 6-aminohexanoic acid have had a significant impact across various chemical disciplines, primarily due to the molecule's unique combination of a terminal amino group, a terminal carboxylic acid, and a flexible, hydrophobic six-carbon chain. mdpi.comresearchgate.net
In polymer chemistry , 6-aminohexanoic acid is the monomer for Nylon-6, a widely used polyamide. mdpi.comwikipedia.org Its derivatives are also used to create other synthetic polymers, such as poly(ester amide)s (PEAs), which combine the mechanical properties of polyamides with the biodegradability of polyesters, making them valuable for biomedical applications like tissue engineering. mdpi.comtum.de
In medicinal chemistry and drug discovery , 6-aminohexanoic acid itself is used clinically as an antifibrinolytic agent to control bleeding. wikipedia.orgebi.ac.uk Its derivatives have been explored for a range of therapeutic applications. For instance, they have been incorporated into molecules designed as HDAC (histone deacetylase) inhibitors for the treatment of cancers and other diseases. google.com The flexible chain of 6-aminohexanoic acid is frequently used as a linker or spacer in the design of complex biologically active molecules. mdpi.comresearchgate.net Incorporating it into peptide structures can improve properties like bioavailability by increasing flexibility and reducing susceptibility to enzymatic degradation. mdpi.com This linkerology is critical in designing molecules like radiopharmaceuticals, where the spacer can improve binding affinity to the target receptor, and in peptide-drug conjugates. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 6404-29-1 | wikipedia.org |
| Molecular Formula | C₁₁H₂₁NO₄ | wikipedia.org |
| Molecular Weight | 231.29 g/mol | wikipedia.org |
| Appearance | White solid | mdpi.com |
| Melting Point | 35-40 °C | nih.govresearchgate.net |
| Boiling Point | 380.3 °C | wikipedia.org |
| Primary Application | Synthetic Building Block, PROTAC Linker | numberanalytics.comresearchgate.net |
Interactive Data Table: Key Applications of this compound
| Application Area | Specific Use | Key Feature Utilized | Reference |
| Peptide Synthesis | Spacer/linker in peptide chains | Flexibility, hydrophobicity, protected amine | numberanalytics.commdpi.com |
| Drug Development | Enhancing drug candidate properties | Improved bioavailability and stability | numberanalytics.com |
| Bioconjugation | Linking biomolecules to drugs or imaging agents | Bifunctional nature (acid and protected amine) | numberanalytics.commdpi.com |
| PROTACs | Linker connecting ligands | Alkyl chain provides spacing and flexibility | researchgate.netnih.govwikipedia.org |
| Polymer Chemistry | Monomer for biodegradable polymers | Bifunctional nature, contributes to polymer backbone | numberanalytics.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDYIJGNPVTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348464 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-29-1 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Involving Boc 6 Aminohexanoic Acid
Synthetic Routes to Boc-6-Aminohexanoic Acid
The synthesis of this compound primarily involves the protection of the amino group of 6-aminohexanoic acid. Various strategies have been developed to achieve this transformation efficiently.
Protection Strategies of 6-Aminohexanoic Acid for Boc-Derivatization
The most common method for the synthesis of this compound is the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. chemsrc.com This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride (B1165640). The choice of solvent and base can influence the reaction's efficiency and yield. This protection step is crucial to prevent the amino group from participating in unwanted side reactions during subsequent chemical transformations, such as peptide coupling. evitachem.com
Another approach involves the acylation of an amine salt with di-tert-butyl dicarbonate. google.com This method can also be used to introduce the Boc protecting group onto the amino acid.
Enzymatic Synthesis Approaches to 6-Aminohexanoic Acid Precursors
While the direct synthesis of this compound is a chemical process, significant research has focused on the sustainable production of its precursor, 6-aminohexanoic acid (6-AHA), using enzymatic and whole-cell biocatalysis. nih.govmdpi.com These biocatalytic routes are sought after to provide greener alternatives to traditional chemical manufacturing processes. nih.gov
One such strategy involves the conversion of cyclohexane (B81311) to 6-AHA using mixed-species microbial cultures. nih.govresearchgate.net For instance, a combination of Pseudomonas taiwanensis and Escherichia coli strains has been engineered to convert cyclohexane first to ε-caprolactone and then further to 6-AHA. mdpi.comresearchgate.net This "one-pot" biosynthesis demonstrates a promising and more environmentally friendly production method. nih.govresearchgate.net
Researchers have also explored in vitro enzymatic cascades to synthesize 6-AHA from cyclohexanol. nih.gov These cascades can involve multiple enzymes, such as alcohol dehydrogenases and transaminases, to carry out the necessary chemical transformations. nih.gov For example, the conversion of 6-oxohexanoic acid to 6-aminohexanoic acid has been achieved with a 78% yield using an enzymatic approach. researchgate.net Furthermore, a one-pot, two-step enzymatic cascade from 6-aminocaproic acid to adipic acid via a 6-oxohexanoate (B1234620) intermediate has been demonstrated with an 88% yield. researchgate.net The development of these enzymatic routes is a key area of research for the sustainable production of nylon precursors like 6-AHA. researchgate.net
Classical Chemical Synthesis Methods for this compound
The classical and most direct chemical synthesis of this compound involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate. chemsrc.com In a typical procedure, the amino acid is dissolved in a suitable solvent, often an aqueous-organic mixture, and a base is added to deprotonate the amino group, enhancing its nucleophilicity. Di-tert-butyl dicarbonate is then introduced to react with the free amine, forming the N-Boc protected product.
An alternative classical approach starts from ε-caprolactam. The lactam ring can be opened via hydrolysis under acidic or basic conditions to yield 6-aminohexanoic acid, which is then purified, often using ion-exchange resins. mdpi.com The resulting 6-aminohexanoic acid can then be protected with a Boc group as described above.
Reactivity and Derivatization of this compound
The chemical reactivity of this compound is centered around its terminal carboxylic acid group, as the amino group is rendered unreactive by the Boc protecting group. This allows for selective modifications at the carboxyl end.
Carboxylic Acid Functional Group Chemistry
The carboxylic acid moiety of this compound can undergo a variety of reactions typical for this functional group, including esterification and amide bond formation.
A primary application of this compound is in the formation of amide bonds, a fundamental reaction in peptide synthesis and the construction of more complex molecules. chemimpex.com To facilitate this, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents. evitachem.com
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used water-soluble carbodiimide (B86325) that activates the carboxyl group of this compound, making it susceptible to nucleophilic attack by a primary amine to form a stable amide bond. chemicalbook.comresearchgate.netrsc.org The reaction is often carried out in the presence of an additive like HOBt (1-hydroxybenzotriazole) , which helps to suppress side reactions and minimize racemization. researchgate.netnih.gov
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful coupling reagent known for its high efficiency and rapid reaction times, with less risk of epimerization compared to other reagents. peptide.com Similar to EDC, HATU activates the carboxylic acid, enabling its reaction with amines to form amide linkages. chemicalbook.commedchemexpress.com
The general scheme for amide bond formation involves the reaction of this compound with an amine in the presence of a coupling reagent and a base, such as Diisopropylethylamine (DIEA), in an appropriate solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF). researchgate.netgoogle.com
Table 1: Common Coupling Reagents for Amide Bond Formation with this compound
| Coupling Reagent | Full Name | Key Features |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, commonly used with HOBt. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, fast reaction rates, less racemization. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient coupling, racemization reduced with HOBt. peptide.com |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Effective for coupling sterically hindered amino acids. peptide.com |
The Boc protecting group on the resulting derivative can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for further synthetic steps. chemicalbook.comjst.go.jp
Esterification Reactions and Their Applications
The carboxylic acid moiety of this compound is readily converted into various esters, a transformation that unlocks a wide range of applications, particularly in bioconjugation, peptide synthesis, and materials science. The primary purpose of this esterification is often to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by amine groups to form stable amide bonds.
One of the most common and significant applications is the formation of active esters, such as N-hydroxysuccinimide (NHS) esters. chemimpex.comsigmaaldrich.com this compound is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to yield this compound N-hydroxysuccinimide ester (Boc-Ahx-OSu). oup.com This NHS ester is a stable, crystalline solid that is highly reactive towards primary amino groups found on proteins, peptides, or other biomolecules. chemimpex.comsigmaaldrich.com This reactivity makes it an invaluable tool for bioconjugation, where it serves as a linker to attach molecules to biological targets, thereby enhancing drug delivery systems or developing diagnostic agents. chemimpex.com
The resulting compound, this compound N-hydroxysuccinimide ester, is a key reagent in solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The 6-aminohexanoic acid unit acts as a flexible spacer arm, and the activated ester facilitates efficient coupling to the free N-terminus of a growing peptide chain. peptide.com
Beyond NHS esters, other ester forms are prepared for specific applications. For instance, the preparation of various esters of 6-aminohexanoic acid has been explored for their potential as antibacterial agents. chemicalbook.comlabcompare.com The specific esterification method can be tailored depending on the desired final product and its intended application.
Table 1: Esterification of this compound and Applications
| Ester Type | Reagents | Key Application(s) | Reference(s) |
| N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Peptide Synthesis, Bioconjugation, Drug Delivery, Diagnostics | chemimpex.comsigmaaldrich.comoup.com |
| Pentafluorophenyl (Pfp) Ester | Pentafluorophenol, Dicyclohexylcarbodiimide (DCC) | Polyamide-Oligonucleotide Conjugate Synthesis | oup.com |
| General Esters | Various alcohols (dependent on target ester) | Preparation of potential antibacterial agents | chemicalbook.comlabcompare.com |
Boc-Protected Amine Functional Group Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific, mild acidic conditions.
Deprotection Strategies (e.g., Acidic Conditions)
The removal of the Boc protecting group from this compound is a critical step in many synthetic pathways, revealing the primary amine for subsequent reactions. This process, known as deprotection, is most commonly achieved under acidic conditions. broadpharm.comchemicalbook.com
The reaction involves the acid-catalyzed hydrolysis of the carbamate (B1207046) linkage. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often used in a solution with a solvent like dichloromethane (DCM) or neat, are highly effective for this purpose. tu-dresden.denih.gov Concentrated hydrochloric acid (HCl) in an organic solvent or a biphasic system is also a common reagent. fishersci.co.uk The mechanism proceeds via protonation of the carbamate followed by the elimination of the stable tert-butyl cation, which typically forms isobutylene (B52900) and carbon dioxide, leading to the formation of the free amine as an ammonium (B1175870) salt. peptide.com The choice of acid and reaction conditions can be adjusted to accommodate other acid-sensitive functional groups within the molecule. organic-chemistry.org
Table 2: Common Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM), Room Temperature | fishersci.co.uktu-dresden.de |
| Hydrochloric Acid (HCl) | In solvents like Dioxane, Ethyl Acetate, or Water | fishersci.co.uk |
| Phosphoric Acid (H₃PO₄) | Aqueous solution; considered a milder, greener alternative | organic-chemistry.org |
Post-Deprotection Amine Reactions
Once the Boc group is removed, the resulting free amine of the 6-aminohexanoic acid moiety is available for a variety of chemical transformations. The most prevalent reaction is the formation of an amide bond.
In the context of Proteolysis Targeting Chimeras (PROTACs), the deprotected amine of the 6-aminohexanoic acid linker can be coupled to a ligand for an E3 ubiquitin ligase or the target protein. chemsrc.commedchemexpress.com This coupling is typically achieved by reacting the amine with a carboxylic acid in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemicalbook.commedchemexpress.com
Similarly, in peptide and polyamide synthesis, the newly freed amine becomes the nucleophile for the next coupling cycle. oup.compeptide.com For instance, after deprotection on a solid support, the amine can react with an activated carboxylic acid of the next amino acid to be added, extending the chain. nih.gov This cycle of deprotection and coupling is the fundamental basis of solid-phase peptide synthesis. peptide.com The amine can also be made to react with other electrophiles, allowing for the synthesis of complex molecules like polyamide-oligonucleotide conjugates, where the amino group is essential for building the polyamide backbone. oup.com
Table 3: Reactions of the Deprotected Amine
| Reaction Type | Reactant/Reagents | Product Type | Application | Reference(s) |
| Amide Bond Formation | Carboxylic Acid + Coupling Agents (e.g., EDC, HATU) | Amide | PROTAC Synthesis, Peptide Synthesis | chemicalbook.comchemsrc.commedchemexpress.com |
| Amide Bond Formation | Activated Ester (e.g., NHS, Pfp ester) | Amide | Peptide Synthesis, Polyamide Synthesis | oup.compeptide.com |
| N-alkylation | Alkyl Halide + Base | Secondary/Tertiary Amine | Synthesis of modified linkers/molecules | fishersci.co.uk |
Applications of Boc 6 Aminohexanoic Acid in Advanced Chemical Synthesis
Peptide Chemistry and Protein Modification
Boc-6-aminohexanoic acid plays a significant role in peptide chemistry, where it is utilized in various capacities to create modified peptides with specific, enhanced properties. chemimpex.comnih.gov Its applications range from serving as a protecting group to being incorporated as a non-natural amino acid or a flexible linker. chemimpex.comcreative-peptides.comnih.gov
Role as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), protecting groups are crucial for controlling the reactivity of functional groups and ensuring that peptide bonds form only at the desired locations. americanpeptidesociety.org The Boc (tert-butyloxycarbonyl) protecting group is a key component of one of the major strategies in SPPS. americanpeptidesociety.orgnih.gov This acid-labile group temporarily shields the α-amino group of an amino acid, preventing it from reacting while the carboxyl group of another amino acid is coupled to it. nih.govpeptide.com
The Boc strategy involves the use of strong acids, such as trifluoroacetic acid (TFA), to remove the protecting group, which can sometimes be a drawback due to the harsh conditions. americanpeptidesociety.orgpeptide.com However, it remains a valuable technique, particularly for the synthesis of hydrophobic peptides or those containing certain sensitive moieties. nih.gov this compound is specifically suited for use in Boc-based SPPS. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com
Key Features of Boc Protection in SPPS:
Protection: The Boc group protects the N-alpha nitrogen of amino acids. peptide.com
Deprotection: The Boc group is removed under moderately acidic conditions (e.g., 50% TFA in DCM). peptide.com
Neutralization: After deprotection, the resulting TFA salt must be neutralized to the free amine before the next coupling step. peptide.compeptide.com
Incorporation of this compound as a Non-Natural Amino Acid
The incorporation of non-natural amino acids into peptides is a powerful strategy for creating novel molecules with enhanced properties. nih.govrsc.org These synthetic building blocks are not found in naturally occurring proteins and can confer resistance to enzymatic degradation, impose conformational constraints, and introduce new functionalities. cpcscientific.com this compound is considered a non-natural amino acid and can be incorporated into peptide chains to modify their structure and function. cpcscientific.comthermofisher.comomizzur.com
The use of non-natural amino acids like 6-aminohexanoic acid has been shown to improve the stability and potency of antimicrobial peptides. wiley.com Its incorporation is facilitated by chemical synthesis methods like SPPS, which allow for the precise placement of these modified residues within a peptide sequence. wiley.com
Design and Synthesis of Modified Peptides with Enhanced Properties
The introduction of this compound into peptide structures can lead to significant improvements in their biological and physical properties. chemimpex.comnih.gov
A major challenge in the therapeutic use of natural peptides is their low stability against proteolysis, which leads to a short duration of action in the body. nih.gov One effective strategy to overcome this is the incorporation of non-natural amino acids. nih.govwiley.com Replacing parts of the peptide backbone with a non-peptide spacer like 6-aminohexanoic acid can enhance bioavailability by making the peptide less susceptible to cleavage by proteases. nih.gov This modification can also reduce the number of hydrogen bond donors and acceptors, further improving stability. nih.gov For example, the incorporation of 6-aminohexanoic acid into the peptide P9Nal(SS) resulted in increased proteolytic and serum stability. wiley.com
The flexible structure of 6-aminohexanoic acid can help to guide the folding of a peptide into a specific three-dimensional shape. researchgate.netnih.gov It is particularly useful in creating and stabilizing β-turns, which are common secondary structures in proteins. researchgate.netnih.gov Simple dipeptides cyclized with 6-aminohexanoic acid have been studied as models for β-turns. nih.gov The ability to control the conformation of a peptide is crucial for its biological activity, as the specific shape often determines how it interacts with its target. researchgate.net
Cyclic Peptide Synthesis Utilizing this compound
This compound serves as a valuable building block in the synthesis of cyclic peptides, where it is often incorporated as a flexible spacer or linker. researchgate.net The use of non-peptide fragments like 6-aminohexanoic acid can enhance the bioavailability of the resulting peptide by reducing its susceptibility to enzymatic degradation by proteolysis. mdpi.com Its flexible chain, owing to its methylene (B1212753) bridges, can be introduced into a peptide's structure without losing the biological activity of the parent molecule. mdpi.com
In the construction of cyclic peptides, the 6-aminohexanoic acid moiety can be used to connect the N- and C-termini of a linear peptide precursor, facilitating the head-to-tail cyclization that is often challenging to achieve directly. nih.govresearchgate.net This strategy has been employed in the synthesis of new cyclic peptides derived from the herpes simplex virus (HSV) type 1 glycoprotein (B1211001) D. nih.gov For instance, a cyclic peptide containing the 9-22 epitope from the glycoprotein was synthesized using 6-aminohexanoic acid (Ahx) as a linker, resulting in the structure {c[CH2CO-9LKMADPNRFRGKDL22AhxK(Ac-CGFLG)AhxC]-NH2}2. nih.gov While cyclization itself was found to decrease the binding activity of a monoclonal antibody to the epitope, the use of the Ahx linker enabled further dimerization and conjugation, which significantly enhanced the antibody recognition and binding capacity. nih.gov The inherent tendency of 6-aminohexanoic acid to form cyclic lactam derivatives also underscores its utility in macrocyclization processes. mdpi.com
The synthesis process for incorporating such unusual amino acid derivatives often involves solid-phase peptide synthesis (SPPS). researchgate.net The Boc (tert-butyloxycarbonyl) protecting group is crucial in these syntheses, as it selectively protects the amino group, preventing unwanted side reactions while other chemical modifications or peptide bond formations are carried out. chemimpex.comsigmaaldrich.com Once the linear peptide chain is assembled and the linker is in place, the Boc group can be removed under mild acidic conditions to allow for the final cyclization step. chemicalbook.combroadpharm.com
Bioconjugation Strategies and Linker Chemistry
This compound is widely utilized as a versatile linker molecule in bioconjugation chemistry. chemimpex.comchemimpex.com Its structure, featuring a six-carbon aliphatic chain, provides a flexible and hydrophobic spacer that connects two different molecules, such as a biomolecule and a drug or an imaging agent. researchgate.netnih.govchemimpex.com This linker does not impose significant conformational constraints on the molecules it connects, thereby helping to preserve or enhance their biological activity. researchgate.net
The compound's utility stems from its bifunctional nature: a carboxylic acid at one end and a Boc-protected amine at the other. chemicalbook.combroadpharm.com The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. chemicalbook.combroadpharm.com The Boc protecting group, which is stable under many reaction conditions, can be selectively removed to reveal a primary amine, which is then available for further conjugation. chemicalbook.combroadpharm.com This dual functionality makes it an essential tool for creating stable linkages between biomolecules. chemimpex.comchemimpex.com Its role as a linker is particularly important in the development of targeted therapies, diagnostics, and functionalized materials. chemimpex.comchemimpex.com
This compound is a key precursor in the synthesis of advanced biotinylation reagents. nih.gov Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a cornerstone technique for protein detection, purification, and immobilization, leveraging biotin's high-affinity binding to avidin (B1170675) and streptavidin. nih.gov
The effectiveness of a biotinylation reagent is often enhanced by the presence of a long spacer arm between the biotin moiety and its reactive group. nih.gov This spacer is critical because the biotin-binding pocket of avidin or streptavidin is located approximately 9 Å below the protein surface. nih.gov The 6-aminohexanoic acid (Ahx) unit, with its flexible alkyl chain, serves as an ideal "long-arm" spacer. researchgate.netnih.gov It projects the biotin-hapten away from the carrier molecule, reducing steric hindrance and allowing the biotin to effectively reach and bind to its target protein. researchgate.netnih.gov
In the synthesis of these reagents, this compound is coupled to biotin. The Boc-protected amine prevents self-reaction, ensuring that the carboxylic acid end of the Ahx linker correctly couples with the biotin molecule. A common commercially available example that incorporates this structure is Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH, which is used in solid-phase peptide synthesis. nih.gov
The conjugation of this compound to biomolecules is a fundamental strategy in creating functional bioconjugates for research and therapeutic purposes. chemimpex.comchemimpex.com The process typically involves activating the carboxylic acid group of this compound, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. chemimpex.comchemimpex.com This this compound NHS ester is highly reactive towards primary amine groups, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, forming stable amide bonds. chemimpex.comcymitquimica.com
This method is widely used to link payloads—such as drugs or imaging agents—to antibodies, a key step in the construction of Antibody-Drug Conjugates (ADCs). chemimpex.combroadpharm.com The 6-aminohexanoic acid spacer ensures that the attached molecule is positioned at a sufficient distance from the biomolecule to maintain the latter's biological function. nih.gov
Researchers have also employed this linker in the development of hydrogels for controlled antibody release. rsc.org In one study, hydrophilic PEG polymers were modified with this compound to introduce hydrophobic spacers. rsc.org After deprotection, these modified polymers were used to create hydrogels that could encapsulate and then release antibodies in a delayed manner. rsc.org This approach is valuable for creating drug depots that protect proteins from degradation and prolong dosing intervals. rsc.org
This compound plays a significant role in the design of sophisticated drug delivery systems and targeted therapies. medchemexpress.commedchemexpress.com Its incorporation as a linker can improve the physicochemical properties of drug candidates, such as enhancing solubility and bioavailability. chemimpex.comchemimpex.com By serving as a bridge in bioconjugates, it facilitates the targeted delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects. chemimpex.com
A notable application is in the creation of hydrogel-based drug delivery systems. rsc.org Hydrophobic spacers made from 6-aminohexanoic acid have been introduced between the polymer backbone (e.g., multi-arm PEG) and its functional end-groups. rsc.org This modification induces hydrophobic interactions between the polymer chains, leading to the formation of more densely cross-linked hydrogel networks. rsc.org These advanced hydrogels can serve as depots for the sustained or delayed release of therapeutic proteins and antibodies. rsc.org
Furthermore, the linker is integral to the development of peptide-based drugs and bioconjugates used in targeted drug delivery and medical diagnostics. chemimpex.com The stability and reactivity profile of its NHS ester derivative make it a preferred choice for coupling reactions in the formulation of drug candidates. chemimpex.comchemimpex.com
Conjugation to Biomolecules (e.g., Proteins, Antibodies, Imaging Agents)
Proteolysis-Targeting Chimeras (PROTACs) Research
This compound is identified as a fundamental alkyl-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the intracellular ubiquitin-proteasome system. medchemexpress.comchemsrc.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. chemsrc.com
The linker's role is critical, as its length and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation. nih.gov this compound provides a simple, flexible, and hydrophobic alkane chain that can be readily incorporated into PROTAC structures. chemicalbook.combroadpharm.combroadpharm.com
In a specific research example, this compound was used in the synthesis of PROTACs designed to target the eukaryotic translation initiation factor 4E (eIF4E). nih.gov The synthesis involved an HATU-mediated coupling reaction between this compound and an E3 ligase ligand (lenalidomide or a VHL ligand). nih.gov This formed a Boc-protected amide, which, after deprotection of the Boc group, was conjugated to a guanosine (B1672433) monophosphate (GMP) derivative that targets eIF4E. nih.gov This modular synthetic route demonstrates the practical utility of this compound as a foundational linker in the construction of novel PROTACs for therapeutic research. nih.gov
| Research Application | Role of this compound | E3 Ligase Ligand | Target Ligand Scaffold | Reference |
| eIF4E Degradation | Alkyl linker precursor | Lenalidomide (B1683929) | Guanosine Monophosphate (GMP) | nih.gov |
| eIF4E Degradation | Alkyl linker precursor | VHL Ligand | Guanosine Diphosphate (GDP) | nih.gov |
This compound as an Alkyl/Ether-Based PROTAC Linker
This compound serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as an alkyl-based linker. chemsrc.commedchemexpress.comdcchemicals.comcymitquimica.commedchemexpress.comtargetmol.com PROTACs are heterobifunctional molecules engineered to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.comtargetmol.comnih.gov The molecule's structure consists of two key ligands—one for the POI and one for an E3 ligase—connected by a chemical linker. targetmol.comnih.gov
The linker component, for which this compound is a common precursor, plays a critical role in the PROTAC's efficacy. nih.gov The six-carbon alkyl chain derived from 6-aminohexanoic acid provides a flexible and hydrophobic spacer that dictates the spatial orientation and distance between the two binding ligands. mdpi.com This flexibility is crucial for enabling the formation of a stable and productive ternary complex (TC) involving the POI and the E3 ligase. nih.gov The Boc (tert-butyloxycarbonyl) protecting group on the amine is essential during synthesis, as it allows for controlled, stepwise conjugation. The terminal carboxylic acid can be activated to react with amine groups, while the Boc-protected amine can be deprotected under mild acidic conditions to allow for subsequent coupling reactions, making it a versatile component in constructing the final PROTAC molecule. chemicalbook.com
Synthesis of PROTAC Molecules Incorporating this compound
The synthesis of PROTACs utilizing this compound involves standard peptide coupling and protection/deprotection strategies. A common synthetic route begins with the coupling of this compound to a ligand for an E3 ligase, such as lenalidomide or a von Hippel-Lindau (VHL) ligand. nih.gov
For instance, in the creation of guanosine monophosphate (GMP)-based PROTACs targeting the translation initiation factor eIF4E, this compound is first coupled with lenalidomide, a ligand for the cereblon (CRBN) E3 ligase. nih.gov This reaction is typically mediated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), resulting in a Boc-protected amide. nih.gov Following this, the Boc group is removed, and the exposed amine is conjugated to the POI-binding moiety. nih.gov Similarly, in the synthesis of VHL-based PROTACs, this compound has been coupled to a VHL ligand using HATU, followed by deprotection and conjugation to the target ligand. nih.gov
The following table outlines a representative synthetic step for a PROTAC intermediate using this compound.
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Yield |
| Lenalidomide | This compound | HATU | Boc-protected amide intermediate | 89% |
| VHL Ligand (26) | This compound | HATU | Boc-protected amide (27) | 75% |
This table illustrates the initial coupling step in the synthesis of PROTACs, where this compound is conjugated to an E3 ligase ligand. Data sourced from a study on eIF4E-targeted PROTACs. nih.gov
Systematic variation of the linker length is a key strategy in optimizing PROTAC potency. nih.govsci-hub.se Researchers synthesize libraries of PROTACs with linkers of different lengths, often using Boc-protected amino acids like this compound, to find the optimal distance for effective ternary complex formation. nih.govacs.org
Mechanistic Studies of PROTACs with this compound Linkers
Mechanistic studies highlight the critical influence of the linker's composition and length on the biological activity of a PROTAC. The linker unit, derived from precursors like this compound, directly impacts the formation, stability, and conformational geometry of the ternary complex (POI-PROTAC-E3 ligase). nih.gov The six-carbon chain of the 6-aminohexanoic acid linker provides significant conformational flexibility, allowing the two ends of the PROTAC to adopt an orientation that facilitates a productive interaction between the E3 ligase and the target protein. mdpi.com
The length of the alkyl chain is a determining factor for degradation potency. Studies involving systematic variations of the linker have shown that an optimal length exists for inducing protein degradation. For example, in the development of BCL-XL degraders, a series of PROTACs with linkers of varying carbon atoms revealed that a six-carbon linker, corresponding to the 6-aminohexanoic acid backbone, was optimal for degradation activity. sci-hub.se This optimization is necessary because the linker must bridge the two proteins in a way that positions a lysine residue on the target protein's surface correctly for ubiquitination by the E2 enzyme associated with the E3 ligase. nih.gov The choice between an alkyl chain linker (from 6-aminohexanoic acid) and a more hydrophilic polyethylene (B3416737) glycol (PEG) linker can also dramatically alter degradation efficacy, with different target proteins showing preference for one over the other. acs.org
Polymer Chemistry and Materials Science
Synthesis of Biodegradable Polymers
This compound, and its deprotected form 6-aminohexanoic acid (also known as ε-aminocaproic acid), are important monomers in the synthesis of biodegradable polymers. nih.govchemimpex.com These polymers, particularly copolyamino acids and poly(ester amides), are of significant interest for biomedical applications due to their potential to break down into non-toxic, absorbable byproducts. nih.govresearchgate.netmdpi.com
The synthesis of these polymers can be achieved through methods like melt-phase polycondensation. researchgate.net For example, random copolymers based on 6-aminocaproic acid and other amino acids, such as L-leucine or L-alanine, have been prepared via this method. researchgate.net The incorporation of 6-aminohexanoic acid into the polymer backbone introduces flexible, hydrophobic segments that influence the material's physical properties, such as crystallinity, water absorption, and the rate of enzymatic degradation. researchgate.net Poly(ester amides) are another class of biodegradable polymers synthesized using 6-aminohexanoic acid. These materials combine the properties of polyesters and polyamides, offering good thermal and mechanical characteristics due to the hydrogen-bonding interactions between amide groups. mdpi.comupc.edu
Development of Functionalized Materials and Nanotechnology Applications
This compound and its derivatives are utilized in the creation of functionalized materials and have applications in nanotechnology. chemimpex.comchemimpex.com The N-hydroxysuccinimide (NHS) ester of this compound is a key reagent in this area. chemimpex.com The NHS ester group is highly reactive towards primary amine groups on other molecules, such as proteins or antibodies, allowing for stable bioconjugation. chemimpex.com This reactivity is exploited to functionalize surfaces or nanoparticles, creating materials with specific biological activities.
In materials engineering, these compounds contribute to the development of advanced materials for various industrial and biomedical purposes. chemimpex.com For example, they can be used to modify the surfaces of polymeric materials to enhance biocompatibility or to attach specific ligands for targeted drug delivery systems. The ability to introduce a flexible six-carbon spacer with a terminal reactive group is valuable for controlling the architecture and function of materials at the nanoscale.
Copolymers of 6-Aminohexanoic Acid for Biomedical Purposes
Copolymers incorporating 6-aminohexanoic acid are extensively investigated for a range of biomedical purposes, leveraging their biodegradability and biocompatibility. nih.govresearchgate.net By copolymerizing 6-aminohexanoic acid with other monomers, such as proteinogenic amino acids or hydroxy acids, materials with tailored properties can be developed for specific applications like tissue engineering and drug delivery. nih.govmdpi.com
For instance, copolymers of 6-aminohexanoic acid and hydroxyproline (B1673980) have been explored as potential materials for bone repair. nih.gov Similarly, copolymers with L-leucine have been synthesized and characterized for their thermal properties and biodegradability. researchgate.net In another example, amphiphilic triblock copolymers containing poly(L-lysine) segments, which can be synthesized using related amino acid derivatives, have been blended with polyesters to create surfaces that promote osteoblast adhesion and proliferation, demonstrating potential for cell delivery and tissue engineering applications. acs.org The synthesis of poly(ester amides) from monomers including 6-aminohexanoic acid yields materials that are promising for use as bone fixation devices and other medical implants. mdpi.com
The following table summarizes various copolymers based on 6-aminohexanoic acid and their intended biomedical applications.
| Co-monomer(s) | Resulting Polymer Type | Potential Biomedical Application |
| L-Leucine | Copolyamino acid | Biodegradable materials, drug delivery |
| L-Alanine | Copolyamino acid | Biodegradable materials |
| Hydroxyproline | Copolyamino acid | Bone repair materials |
| Glycolic Acid | Poly(ester amide) | Bone fixation materials, tissue engineering |
| Adipic acid, 1,4-butanediol | Poly(ester amide) | Biodegradable materials |
This table highlights the versatility of 6-aminohexanoic acid in creating copolymers with diverse properties for biomedical science. nih.govresearchgate.netmdpi.comupc.edu
Drug Development and Medicinal Chemistry
This compound serves as a fundamental building block in the multifaceted field of drug development and medicinal chemistry. Its unique structural characteristics, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a flexible six-carbon chain, make it an invaluable tool for medicinal chemists. This compound and its derivatives are instrumental in the synthesis of complex molecules with tailored therapeutic properties.
Modification of Drug Properties for Improved Bioavailability and Efficacy
The therapeutic success of a drug is highly dependent on its bioavailability and efficacy. This compound is a key component in strategies aimed at enhancing these properties. chemimpex.com By acting as a flexible linker or spacer, it can be used to connect a pharmacologically active moiety to another molecule, such as a targeting ligand or a penetration-enhancing group. chemimpex.comresearchgate.net This is particularly relevant in the development of peptide-based drugs, where the linker can improve stability against enzymatic degradation and thus increase bioavailability. chemimpex.comnih.gov
The introduction of the 6-aminohexanoic acid spacer can optimize the spatial orientation of different parts of a drug molecule, allowing for better interaction with its biological target. acs.org This can lead to increased potency and efficacy. Researchers utilize this compound and its activated esters, such as the N-hydroxysuccinimide (NHS) ester, to facilitate the conjugation of drugs to biomolecules like antibodies, creating targeted drug delivery systems that can improve efficacy and reduce off-target effects. chemimpex.comnetascientific.com The ability to modify drug candidates with this linker is a valuable tool for fine-tuning their pharmacokinetic and pharmacodynamic profiles. chemimpex.comchemimpex.com
Synthesis of Diosgenin (B1670711) Derivatives for Anti-Cancer Activity
Diosgenin, a natural steroidal sapogenin, has shown promise as an anti-cancer agent, but its therapeutic potential is often limited by factors such as poor solubility. scielo.brscielo.br To address this, researchers have synthesized various diosgenin derivatives to enhance their pharmacological profiles. One notable approach involves the use of 6-aminohexanoic acid to create novel analogues with improved anti-cancer activity. scielo.brsci-hub.se
In a key study, a series of amino acid diosgenyl esters were synthesized and evaluated. The synthesis of the 6-aminohexanoic acid derivative involved first protecting the amino group of 6-aminohexanoic acid with a Boc group. sci-hub.se This N-Boc-6-aminohexanoic acid was then coupled to the C-3 hydroxyl group of diosgenin, followed by the removal of the Boc group. The resulting compound, 6-aminohexanoic acid diosgenyl ester, demonstrated significant cytotoxic activity against several cancer cell lines. scielo.brsci-hub.se
Table 1: Anti-Cancer Activity of 6-Aminohexanoic Acid Diosgenyl Ester (Compound 9c)
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| C26 (colon carcinoma) | 4.7 |
| Hep G2 (liver cancer) | 14.6 |
| MDA-MB-231 (breast cancer) | Data indicates high activity |
Data sourced from a study on the synthesis and biological evaluation of diosgenyl analogues. sci-hub.se
These findings underscore the importance of the 6-aminohexanoic acid linker in modifying the structure of diosgenin to produce a promising new anti-cancer drug candidate. scielo.brscielo.br The study highlights how the incorporation of this specific amino acid residue can dramatically enhance the potency of the natural product. sci-hub.se
Development of Diagnostic Agents and Assays
The precision and reliability of diagnostic tools are paramount in modern medicine. This compound and its derivatives, particularly its N-hydroxysuccinimide (NHS) ester, are instrumental in the development of sophisticated diagnostic agents and assays. chemimpex.comnetascientific.com These molecules function as bifunctional linkers, facilitating the conjugation of reporter molecules (such as fluorescent dyes or enzymes) to probes (like antibodies or oligonucleotides). chemimpex.com
This process, known as bioconjugation, is fundamental to creating the specific reagents used in a wide range of diagnostic platforms, including ELISA (enzyme-linked immunosorbent assay) and other immunoassays. chemimpex.comnih.gov The 6-aminohexanoic acid chain provides a stable and flexible spacer that separates the probe from the reporter molecule, which can help to minimize steric hindrance and maintain the biological activity of the conjugated components. chemimpex.comresearchgate.net The use of its NHS ester provides a reactive group that efficiently couples with primary amines on biomolecules to form stable amide bonds. netascientific.com This application is crucial for improving the sensitivity and specificity of diagnostic tests. netascientific.com
Research into Antifibrinolytic Agents and Derivatives
6-Aminohexanoic acid itself is a well-established antifibrinolytic drug, used to prevent or reduce bleeding by inhibiting the breakdown of fibrin (B1330869) clots. nih.govmdpi.comnih.gov It functions as a lysine analog, blocking the lysine-binding sites on plasminogen and plasmin, which are crucial for fibrinolysis. researchgate.net
Medicinal chemistry research is actively exploring derivatives of 6-aminohexanoic acid to develop new agents with improved efficacy and pharmacokinetic properties. mdpi.com In the synthesis of these novel derivatives, this compound serves as a key protected starting material. The Boc group allows chemists to perform modifications on the carboxylic acid end of the molecule or to couple it with other molecules without interference from the amino group. chemicalbook.com Studies have investigated dipeptides and other conjugates incorporating the 6-aminohexanoic acid structure, with some derivatives showing enhanced antifibrinolytic activity compared to the parent compound. mdpi.com This line of research aims to create more potent and specific inhibitors of the fibrinolytic system. researchgate.netmdpi.com
Table 2: Antifibrinolytic Activity of 6-Aminohexanoic Acid (EACA) and its Derivatives
| Compound | IC₅₀ (mM) |
|---|---|
| EACA (6-Aminohexanoic acid) | 0.2 |
| HCl × H-EACA-Leu-OH | 0.08 |
| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |
| H-EACA-NLeu-OH | < 0.02 |
Data highlights derivatives with increased antifibrinolytic activity compared to the parent compound, EACA. mdpi.com
Investigation of Antimycobacterial Agents
The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Researchers are exploring novel chemical scaffolds to identify effective antimycobacterial agents. In this context, this compound has been utilized as a building block in the synthesis of potential new treatments. researchgate.net
In one study, scientists developed a series of purine (B94841) and 2-aminopurine (B61359) derivatives conjugated with amino acids and dipeptides. The synthesis involved the acylation of a purine derivative with N-Boc-6-aminohexanoic acid using a mixed anhydride (B1165640) method. researchgate.net After subsequent chemical modifications, including deprotection of the Boc group, the final compounds were tested for their activity against M. tuberculosis. While the specific compounds containing the 6-aminohexanoic acid moiety did not show significant activity in this particular study, the research demonstrates the application of this compound as a versatile synthon in the exploration of new chemical entities for antimycobacterial drug discovery. researchgate.net This highlights its role in constructing diverse molecular architectures for biological screening.
Other Specialized Research Applications
This compound serves as a versatile building block in several advanced areas of chemical research, leveraging its unique bifunctional nature—a carboxylic acid and a Boc-protected amine—connected by a flexible six-carbon aliphatic chain. This structure allows for its incorporation into complex molecules, providing spacing, flexibility, and specific chemical handles for further modification.
Macrocyclization Compounds and Vaccine Adjuvants
This compound is utilized as a key component in the synthesis of macrocyclization compounds. biosynth.com Its linear, flexible structure is ideal for creating large ring structures, or macrocycles, which are of significant interest in medicinal chemistry and materials science. The process often involves synthesizing two separate molecular fragments and then using a linker, such as 6-aminohexanoic acid, to join them into a cyclic peptide or other large molecule. nih.gov For instance, research has demonstrated the use of a 6-aminohexanoic acid fragment to link two identical peptide sequences (CLNSMGQDC), creating a tandem cyclic peptide designed to stabilize vascular endothelial cadherin-mediated adhesion, a potential therapeutic strategy for vascular hyperpermeability. nih.gov
In addition to its role in synthesis, this compound has been identified as a macrocyclization compound that functions as an effective vaccine adjuvant. biosynth.com Adjuvants are substances that enhance the immune response to an antigen. This compound has been shown to be a potent immune stimulator, with its immune reactivity being compared to that of saponins, which are natural adjuvants. biosynth.com While many traditional vaccine adjuvants are inorganic salts like aluminum salts, research into organic compounds like this compound represents a developing area in vaccine technology. biosynth.comsld.cu
| Application Area | Role of this compound | Example/Finding | Reference |
|---|---|---|---|
| Macrocyclization | Flexible linker for creating large cyclic molecules. | Used to synthesize tandem cyclic peptides for potential therapeutic use. | nih.gov |
| Vaccine Adjuvants | Acts as a potent immune stimulator to enhance vaccine efficacy. | Shows immune reactivity similar to natural saponin (B1150181) adjuvants. | biosynth.com |
Fluorescent Dye Labeling and Nucleotide Modification
The flexible and hydrophobic nature of the 6-aminohexanoic acid backbone makes it an excellent spacer or linker molecule for attaching labels, such as fluorescent dyes, to biomolecules like nucleotides. The Boc-protecting group is crucial during the synthetic process, allowing for controlled, stepwise assembly before the amine group is deprotected for conjugation.
A notable research application involves the synthesis of modified dye-labeled nucleotides for use in molecular biology techniques. In one study, a linker composed of two 6-aminohexanoic acid units was used to connect the fluorescent dye Cy5 to a deoxyuridine triphosphate (dUTP) nucleotide. nih.gov This modified nucleotide was then compared to a standard Cy5-dUTP with a shorter, conventional linker. The study found that the Cy5-dUTP featuring the longer, 14-atom linker constructed from 6-aminohexanoic acid resulted in significantly longer primer extension lengths when used with thermophilic DNA polymerases. nih.gov This suggests that the increased distance and flexibility provided by the linker can reduce steric hindrance between the bulky dye and the polymerase enzyme, thereby improving its incorporation efficiency.
| Modified Nucleotide | Linker Composition | Key Research Finding | Reference |
|---|---|---|---|
| Standard Cy5-dUTP | Conventional shorter linker | Serves as a baseline for polymerase incorporation efficiency. | nih.gov |
| Cy5-dUTP with extended linker | Two 6-aminohexanoic acid fragments (14-atom spacer) | Resulted in longer primer extension lengths by thermophilic DNA polymerases. | nih.gov |
Supramolecular Chemistry and Self-Assembly
This compound is a valuable component in the field of supramolecular chemistry, which studies chemical systems composed of multiple molecules joined by non-covalent bonds. The flexible pentamethylene unit of the 6-aminohexanoic acid backbone can be incorporated into peptides and other molecules to facilitate self-assembly into highly ordered nanostructures. nih.govfrontiersin.org
Research has shown that terminally blocked tripeptides containing a 6-aminohexanoic acid residue can form supramolecular β-sheets in the solid state. nih.gov The end-group functionalities (amine and carboxyl groups) provide the necessary hydrogen-bonding capabilities, while the central aliphatic chain offers the flexibility needed to mediate the aggregation into extended sheet-like structures, which can resemble amyloid-like fibrils. nih.gov
In another example, researchers prepared self-assembling nanostructures from small glycolated dehydropeptides. frontiersin.org In these structures, glucosamine (B1671600) was attached to the peptides using a 6-aminohexanoic acid linker. These peptide conjugates were able to self-assemble in an aqueous environment and efficiently entrap hydrophobic dyes like eosin (B541160) and N-fluoresceinyl-2-aminoethanol (FAE) within their core. frontiersin.org At higher concentrations, one of the conjugates was also observed to form a hydrogel, demonstrating the versatility of using 6-aminohexanoic acid to engineer self-assembling systems for applications like therapeutic delivery. frontiersin.org
| Parent Molecule | Role of 6-Aminohexanoic Acid Linker | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Terminally blocked tripeptides | Provides backbone flexibility and hydrogen-bonding sites. | Supramolecular β-sheets and amyloid-like fibrils. | nih.gov |
| Glycolated dehydropeptides | Connects glucosamine to the peptide. | Self-assembled nanostructures and hydrogels capable of dye entrapment. | frontiersin.org |
Advanced Analytical and Characterization Methodologies for Boc 6 Aminohexanoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Boc-6-aminohexanoic acid and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the atomic connectivity and mass of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, the protons of the tert-butoxycarbonyl (Boc) group produce a characteristic singlet signal. The methylene (B1212753) protons of the hexanoic acid chain appear as multiplets, with their chemical shifts influenced by their proximity to the carbamate (B1207046) and carboxylic acid functional groups.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov The carbonyl carbons of the Boc group and the carboxylic acid are readily identifiable by their distinct chemical shifts in the downfield region of the spectrum. The nine carbons of the Boc group's tert-butyl moiety and the six carbons of the hexanoic acid chain also present characteristic signals. For instance, a ¹³C NMR spectrum of 6-aminohexanoic acid recorded in D2O shows distinct peaks for each of the six carbons in the chain, ranging from approximately 27 to 186 ppm. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex derivatives to establish connectivity between protons and carbons, confirming the successful synthesis of the desired product. rsc.org
Table 1: Representative NMR Data for 6-Aminohexanoic Acid
| Atom ID | Chemical Shift (ppm) |
| C1 | 28.121 |
| C2 | 27.899 |
| C3 | 29.177 |
| C4 | 39.923 |
| C5 | 42.055 |
| C6 | 186.39 |
| H10 | 1.369 |
| H12 | 1.584 |
| H14 | 1.669 |
| H16 | 2.19 |
| H18 | 2.989 |
| Data sourced from the Biological Magnetic Resonance Bank, entry bmse000394, for 6-Aminohexanoic Acid in D2O at 298K. |
Mass Spectrometry (MS) Analysis in Synthesis and Bioconjugation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its derivatives, confirming their identity and the success of synthetic modifications. synthinkchemicals.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, often observed as protonated species [M+H]⁺. ambeed.com
In the context of bioconjugation, where this compound serves as a linker, MS is invaluable for characterizing the resulting conjugates. For example, after conjugating a peptide to a protein using a linker derived from this compound, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry can be used to determine the molecular weight of the final bioconjugate, confirming the successful ligation. ucl.ac.ukoup.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. rsc.org
Chromatographic Purification and Analysis
Chromatographic techniques are essential for both the purification of this compound and its derivatives and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and its derivatives. netascientific.comthermofisher.com Reversed-phase HPLC, often using a C18 column, is a common method for analysis. rsc.org A gradient elution system, typically involving a mixture of water and a polar organic solvent like acetonitrile, often with a modifier such as trifluoroacetic acid (TFA), is used to separate the compound of interest from any impurities or starting materials. rsc.orgscielo.br The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength, with purities often exceeding 98% or 99%. avantorsciences.comvwr.com
Preparative HPLC can be used to isolate pure compounds from reaction mixtures. rsc.org For instance, in the synthesis of peptide conjugates, reversed-phase HPLC is used to purify the final product. oup.com The selection of the appropriate chiral stationary phase (CSP) is crucial for the separation of enantiomers of N-blocked amino acids like this compound.
Table 2: Example HPLC Conditions for Analysis
| Parameter | Condition |
| Column | Xterra RP18, 3.5 µm, 4.6 mm × 100 mm mdpi.com |
| Mobile Phase A | Water with 0.1% TFA scielo.br |
| Mobile Phase B | Acetonitrile with 0.1% TFA scielo.br |
| Gradient | 0-60% B over 60 minutes rsc.org |
| Flow Rate | 1 mL/min rsc.org |
| Detection | UV absorbance at 214 nm or 220 nm oup.comrsc.org |
Thin-Layer Chromatography (TLC) in Synthetic Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions involving this compound. By spotting the reaction mixture on a TLC plate (commonly silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. oregonstate.edursc.org For example, a solvent system of n-butanol, acetic acid, and water (3:1:1 by volume) is effective for the TLC of amino acids on silica plates. reachdevices.com Visualization is often achieved using UV light or by staining with a reagent such as ninhydrin, which reacts with primary amines to produce a colored spot. rsc.orgreachdevices.com The purity of this compound and its derivatives can also be assessed by TLC, with some suppliers guaranteeing a purity of ≥98% by this method. sigmaaldrich.com
Crystallographic Studies of this compound Derivatives (If Applicable)
While crystallographic data for this compound itself may be limited, X-ray crystallography has been employed to study derivatives of 6-aminohexanoate (B3152083). For instance, the crystal structure of the 6-aminohexanoate cyclic dimer hydrolase (NylA) has been solved, providing insights into the enzyme's catalytic mechanism for degrading byproducts of nylon-6 synthesis. nih.gov Structural analysis of an inactive mutant of NylA in a complex with the 6-aminohexanoate cyclic dimer revealed key interactions within the enzyme's active site. nih.gov Although not a direct study of a Boc-protected derivative, this research highlights the utility of crystallography in understanding the interactions of the 6-aminohexanoic acid moiety.
Future Directions and Emerging Research Avenues for Boc 6 Aminohexanoic Acid
Novel Synthetic Strategies and Environmentally Benign Approaches
The traditional synthesis of 6-aminohexanoic acid, the precursor to its Boc-protected form, relies on the hydrolysis of ε-caprolactam, a method that has been in use since the 1960s. nih.govmdpi.com This process typically involves acidic or basic conditions followed by purification with ion exchange resins. nih.govmdpi.com While effective, there is a growing demand for more sustainable and environmentally friendly manufacturing processes.
Recent research has pivoted towards biocatalysis to create greener synthetic pathways. thieme-connect.com One promising approach involves the use of engineered microorganisms to produce 6-aminohexanoic acid directly from simple precursors. nih.govmdpi.com For instance, a novel one-pot synthesis utilizes mixed cultures of Pseudomonas taiwanensis and Escherichia coli. nih.govmdpi.com In this system, P. taiwanensis converts cyclohexane (B81311) to ε-caprolactone, which is then converted to 6-aminohexanoic acid by the E. coli strains. nih.govmdpi.com This biocatalytic cascade demonstrates high conversion rates and yields under environmentally friendly conditions, representing a significant step forward from traditional chemical synthesis. nih.gov Another biocatalytic route employs a sequence of six isolated enzymes to biosynthesize the molecule from cyclohexanol. nih.govmdpi.com These enzymatic and microbial strategies offer a more sustainable alternative for producing the core scaffold of Boc-6-aminohexanoic acid.
| Synthetic Approach | Precursor(s) | Key Features | Environmental Impact |
| Traditional Chemical Synthesis | ε-caprolactam | Hydrolysis under acidic/basic conditions; requires ion exchange resin purification. nih.govmdpi.com | Higher energy consumption and potential for chemical waste. |
| Biocatalytic Cascade (Mixed Culture) | Cyclohexane | One-pot synthesis using engineered P. taiwanensis and E. coli. nih.govmdpi.com | Greener process with high conversion and yield under ambient conditions. nih.gov |
| Enzymatic Synthesis | Cyclohexanol | Utilizes six isolated enzymes in a multi-step conversion. nih.govmdpi.com | Environmentally benign, avoids harsh chemical reagents. |
Exploration of New Bioconjugation Chemistries
This compound is a fundamental component in bioconjugation, the process of linking biomolecules to other molecules, such as drugs or imaging agents. chemimpex.comnetascientific.com Its activated form, typically the N-hydroxysuccinimide (NHS) ester, reacts efficiently with primary amine groups on proteins and peptides to form stable amide bonds. chemimpex.comnetascientific.com This reactivity is central to its use in creating complex and functional bioconjugates. chemimpex.comnetascientific.com
Future research is exploring more sophisticated bioconjugation strategies that leverage this linker. This includes the development of antibody-drug conjugates (ADCs), where the linker connects a cytotoxic drug to a monoclonal antibody for targeted cancer therapy. ucl.ac.uk The flexibility and defined length of the 6-aminohexanoic acid chain are critical for ensuring that the conjugated components function correctly without steric hindrance. nih.gov Researchers are also using it to assemble novel protein constructs, such as scFv homotrimers, where it serves as a scaffold to create multi-protein complexes with enhanced antigen avidity and improved in vivo half-life. ucl.ac.uk These advanced applications demonstrate the linker's potential in constructing next-generation biopharmaceuticals and diagnostic tools with improved efficacy and specificity. chemimpex.com
Expansion of PROTAC Applications and Design Principles
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.comchemsrc.comtargetmol.com A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a chemical linker: one ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. nih.govmdpi.com
This compound is widely used as a foundational alkyl-based linker in the synthesis of PROTACs. medchemexpress.comchemsrc.comtargetmol.combroadpharm.comdcchemicals.com The linker is not merely a spacer; its length, composition, and flexibility are critical design elements that profoundly impact the PROTAC's activity. nih.gov The linker must position the target protein and the E3 ligase optimally to facilitate the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target. nih.govmdpi.com Research is actively exploring how variations in linker structure, such as those derived from 6-aminohexanoic acid, can impart selectivity for degrading one protein over another, even among closely related family members. nih.gov For example, altering the linker length can overcome steric repulsion and improve binding affinity within the ternary complex. nih.gov Future design principles will focus on creating libraries of linkers with diverse properties to fine-tune the potency, selectivity, and physicochemical properties of PROTACs for a wider range of therapeutic targets. nih.govcore.ac.uk
Advanced Materials Development Incorporating this compound
The utility of this compound extends beyond pharmaceuticals into the realm of materials science, particularly in the development of advanced polymers. chemimpex.comnetascientific.com Its deprotected form, 6-aminohexanoic acid, is a key monomer in the synthesis of polyamide polymers like nylon-6. nih.govmdpi.com
Emerging research focuses on creating novel, biodegradable polymers by incorporating 6-aminohexanoic acid into new material structures. chemimpex.comnetascientific.com It is used in the synthesis of polyesteramides, a class of polymers that combines the properties of polyesters and polyamides. wur.nl For example, it can be co-polymerized with ε-caprolactone to create poly(ε-caprolactone-co-ε-caprolam), a novel bio-based polyesteramide. wur.nl The ability to create such copolymers opens avenues for developing environmentally friendly materials with tunable properties, suitable for applications ranging from biomedical devices to sustainable packaging. chemimpex.comwur.nl The Boc-protected version serves as a crucial building block in the controlled, stepwise synthesis of these functional polymers. chemimpex.comnetascientific.com
Therapeutic and Diagnostic Potential of Next-Generation Derivatives
The structural backbone of this compound is being integrated into a new generation of derivatives with significant therapeutic and diagnostic potential. Its role as a flexible, non-peptide spacer can improve the bioavailability and stability of peptide-based drugs. mdpi.com For instance, inserting a 6-aminohexanoic acid residue into glucagon-like peptide 1 (GLP-1) creates an analog that is resistant to degradation by the enzyme dipeptidyl peptidase IV, making it a long-acting candidate for treating type 2 diabetes. nih.gov
In other therapeutic areas, derivatives are being explored as:
Vaccine Adjuvants: this compound has been identified as a component in macrocyclic compounds that act as potent immune stimulators, potentially serving as adjuvants to enhance vaccine efficacy. biosynth.com
HDAC Inhibitors: The 6-aminohexanoic acid scaffold is featured in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of drugs for treating cancers and inflammatory disorders. google.com
Conjugated Agonists: It is used as a linker to connect different immune agonists, such as NOD2 and TLR7 agonists, creating conjugated molecules with unique, synergistic immune-enhancing properties for applications in immunotherapy. acs.org
For diagnostics, the compound's utility in bioconjugation is paramount. chemimpex.com It enables the attachment of biomolecules to imaging agents or surfaces for the development of sensitive diagnostic assays. netascientific.comchemimpex.comnetascientific.com
| Application Area | Derivative/Use | Research Finding/Potential |
| Therapeutics | GLP-1 Analog | Insertion of the Ahx linker prevents enzymatic degradation, creating a long-acting antidiabetic agent. nih.gov |
| Vaccine Adjuvant | Used in macrocyclic structures that show potent immune-stimulating activity. biosynth.com | |
| HDAC Inhibitors | The 6-aminohexanoic acid structure serves as a core component for novel cancer therapeutics. google.com | |
| Conjugated Agonists | Links NOD2 and TLR7 agonists, with the linker chemistry fine-tuning the immune response and solubility. acs.org | |
| Diagnostics | Diagnostic Agents | The NHS ester is used to link biomolecules for assays, improving detection of specific targets. chemimpex.comnetascientific.com |
Q & A
Q. Q1. What are the standard synthetic protocols for incorporating Boc-6-aminohexanoic acid into peptide or polymer conjugates?
A: this compound is commonly used as a spacer or linker in peptide synthesis and polymer chemistry. A typical protocol involves:
- Activation : Use carbodiimide coupling agents (e.g., HATU or EDC) to activate the carboxylic acid group for amide bond formation. For example, HATU-mediated coupling with amines in anhydrous DMF yields Boc-protected intermediates .
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to expose the free amine for subsequent reactions .
- Validation : Confirm product purity via NMR (e.g., characteristic Boc tert-butyl protons at δ 1.42 ppm and hexanoic acid backbone signals at δ 1.28–1.68 ppm) .
Q. Q2. How does this compound influence the physicochemical properties of hydrogels in drug delivery systems?
A: The hydrophobic hexanoic acid chain enhances hydrogel stability by promoting intermolecular associations. For example:
- Hydrophobic Spacer : When grafted onto PEG polymers, this compound increases hydrophobic interactions, reducing hydrogel degradation rates in aqueous environments .
- Post-Deprotection Effects : After Boc removal, the exposed amine enables covalent cross-linking (e.g., Diels–Alder reactions), improving mechanical strength .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., branching or cyclization) of the hexanoic acid chain affect biological activity in skin permeation studies?
A: Branching or cyclization in the alkanol moiety of 6-aminohexanoic acid esters reduces skin permeation enhancement. For instance:
- Linear vs. Branched Chains : Dodecan-1-yl 6-aminohexanoate (linear) showed an enhancement ratio (ER) of 39.7 for theophylline permeation, while dodecan-2-yl (branched) had ER 29.3, and cyclododecyl (cyclic) ER 2.2 .
- Mechanistic Insight : Branched/cyclic groups disrupt optimal lipid interactions in the stratum corneum, reducing fluidization efficiency .
Q. Q4. What are the kinetic parameters of 6-aminohexanoic-acid-oligomer hydrolase, and how do they inform biodegradation studies?
A: Flavobacterium sp. KI72 hydrolase exhibits specificity for oligomers (dimer to icosamer):
- Michaelis Constants : For dimer (Km = 5.9 mM, kcat = 2.4 s⁻¹) and trimer (Km = 6.2 mM, kcat = 2.0 s⁻¹) .
- Inhibition : Diisopropylfluorophosphate (0.37 mM) and p-chloromercuribenzoate (0.013 mM) completely inhibit activity, suggesting a serine hydrolase mechanism with a cysteine residue critical for catalysis .
Q. Q5. How does 6-aminohexanoic acid modulate plasminogen activation, and what are the conformational implications?
A: At 0.01 M, 6-aminohexanoic acid induces structural changes in plasminogen:
- Circular Dichroism (CD) : Alters near-UV spectra (250–280 nm), mimicking the conformational shift from plasminogen A to B, likely by disrupting interactions between the N-terminal peptide and the protein core .
- Hydrodynamic Effects : Reduces sedimentation coefficient (f/f₀ = 1.50 for plasminogen A vs. 1.55 for plasmin), indicating a more extended conformation .
Data Contradiction Analysis
Q. Q6. Why do some studies report conflicting results on the role of this compound in enzymatic inhibition?
A: Discrepancies arise from concentration-dependent effects. For example:
- Activation vs. Inhibition : Low 6-aminohexanoic acid concentrations (10⁻⁴–3.3×10⁻³ M) enhance plasminogen activation by urokinase, while higher concentrations (>10⁻³ M) inhibit it due to competitive binding .
- Context-Specific Interactions : In hydrolases, this compound derivatives may act as substrates or inhibitors depending on enzyme active-site accessibility and spacer length .
Experimental Design Considerations
Q. Q7. What analytical methods are critical for characterizing this compound conjugates in polymer chemistry?
A: Key techniques include:
- NMR Spectroscopy : To confirm Boc deprotection (loss of tert-butyl signals) and spacer integration .
- Pyrene Probing : Quantify hydrophobic associations in PEG conjugates by monitoring fluorescence shifts (e.g., I₁/I₃ ratio changes) .
- Size-Exclusion Chromatography (SEC) : Assess molecular weight distribution and aggregation states pre-/post-cross-linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
